molecular formula C21H23N3O7 B2646535 13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-77-7

13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2646535
CAS No.: 872102-77-7
M. Wt: 429.429
InChI Key: KCQRVXMMORSCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a complex tricyclic heterocyclic compound characterized by a fused oxa- and triazatricyclo framework. The structure features a propyl substituent at position 13 and a 3,4,5-trimethoxyphenyl group at position 6. These substituents are critical for modulating its physicochemical properties and biological interactions. The trimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and binding affinity to biological targets such as tubulin or kinase enzymes . The propyl group may influence solubility and metabolic stability compared to shorter alkyl chains like methyl .

Properties

IUPAC Name

13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-5-6-24-18-16(19(25)23-21(24)27)14(15-11(22-18)9-31-20(15)26)10-7-12(28-2)17(30-4)13(8-10)29-3/h7-8,14,22H,5-6,9H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQRVXMMORSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione

This compound () shares the same tricyclic core and 3,4,5-trimethoxyphenyl group but differs in substituents at positions 11 and 13, which are methyl groups instead of a propyl. Key differences include:

  • Synthetic Accessibility : Methyl groups are easier to introduce via alkylation, whereas propyl substitution may require longer-chain reagents or specialized catalysts.
  • Metabolic Stability : Bulkier propyl groups could reduce oxidative metabolism compared to methyl, prolonging half-life .

Comparison with 3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

These triazole derivatives () share the 3,4,5-trimethoxyphenyl group but lack the tricyclic framework. Key contrasts:

  • Heterocyclic Core : The triazole ring is smaller and less rigid than the tricyclic system, which may reduce conformational stability and target selectivity .
  • Synthesis : Triazoles are synthesized via InCl3-catalyzed alkylation, while the tricyclic target likely requires multistep cyclization.
  • Bioactivity : The tricyclic system may enable unique interactions with biological targets (e.g., intercalation or allosteric modulation) compared to planar triazoles .

Comparative Data Table

Property Target Compound 11,13-Dimethyl Analog Triazole Derivatives
Core Structure 5-Oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-diene Same core 4H-1,2,4-triazole
Substituents 13-Propyl, 8-(3,4,5-trimethoxyphenyl) 11,13-Dimethyl, 8-(3,4,5-TMP) 3-(methylthio), 5-(3,4,5-TMP), 4-phenyl
Molecular Weight (Da) ~450 (estimated) ~420 (estimated) ~350–400
Lipophilicity (logP) Higher (propyl vs. methyl) Moderate Variable (depends on substituents)
Synthesis Complexity High (multistep cyclization) Moderate Low (one-step alkylation)
Biological Target Affinity Potential tubulin/microtubule interaction Similar but shorter half-life Kinase inhibition (hypothesized)

Research Findings and Implications

  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group enhances binding to hydrophobic pockets in proteins, as seen in both tricyclic and triazole compounds .
  • Alkyl Chain Impact : Propyl substitution improves metabolic stability over methyl in tricyclic analogs, as inferred from pharmacokinetic studies on similar scaffolds .
  • Synthetic Challenges : The tricyclic core requires precise reaction conditions (e.g., temperature, catalysts) to avoid side products, unlike triazoles .

Q & A

Q. What are the optimal synthetic routes for 13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo derivatives, and how do reaction conditions influence yield?

The synthesis of triazatricyclo compounds typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and oxidation. Key steps for this compound may include:

  • Step 1 : Formation of the tricyclic core via [3+2] cycloaddition or ring-closing metathesis under inert atmosphere .
  • Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Step 3 : Propyl group incorporation through alkylation or reductive amination, with temperature control (40–60°C) to minimize side reactions . Yield optimization requires precise solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) and purification via column chromatography with gradients (e.g., 5–20% EtOAc/hexane) .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the tricyclic core (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment (>95%) and ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~500) .
  • X-ray crystallography : For unambiguous stereochemical determination, particularly for chiral centers in the oxa-triazatricyclo framework .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations (DFT/B3LYP/6-311+G(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular docking (AutoDock Vina) against target enzymes (e.g., 14-α-demethylase, PDB ID: 3LD6) identifies substituent effects on binding affinity. For example, the 3,4,5-trimethoxyphenyl group may enhance hydrophobic interactions in enzyme active sites .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, correlating RMSD values with experimental IC₅₀ data .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., ethyl vs. propyl groups) alter logP and membrane permeability, affecting in vitro vs. in vivo results .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) can skew IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with Tukey’s post-hoc test) to validate significance .

Q. What strategies improve the scalability of multi-step syntheses while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclizations) reduce batch variability and enhance throughput .
  • Chiral auxiliaries : Employ Evans oxazolidinones or Ellman sulfinamides to control stereocenters during propyl group installation .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitors track reaction progress in real-time, minimizing impurities .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Orthogonal arrays : Test substituent combinations (e.g., methoxy positions, alkyl chain lengths) using Taguchi methods to minimize experimental runs .
  • Free-Wilson vs. Hansch analysis : Compare fragment-based vs. physicochemical descriptor models to quantify bioactivity contributions .
  • Counter-screening : Assess selectivity against off-target kinases (e.g., EGFR, VEGFR2) to reduce false positives .

Q. How can researchers mitigate hazards associated with intermediates in the synthesis?

  • Toxic byproducts : Replace NaCNBH₃ (reductive amination) with safer alternatives like Py·BH₃ .
  • Solvent selection : Use 2-MeTHF instead of DCM for extractions to reduce environmental impact .
  • Waste protocols : Quench Pd residues with SiliaMetS Thiol scavengers to meet OSHA standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.